molecular formula C20H20Cl2N4O B2562718 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide CAS No. 887216-50-4

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide

Cat. No. B2562718
CAS RN: 887216-50-4
M. Wt: 403.31
InChI Key: UDLRCDOXBITDCO-UHFFFAOYSA-N
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Description

The compound “2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide” is a chemical compound with a complex structure . It is related to Bilastine, which is a novel, nonsedating H1-antihistamine developed for symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 516.72 . It has a predicted boiling point of 645.7±55.0 °C and a predicted density of 1.13±0.1 g/cm3 . The compound is solid in form .

Scientific Research Applications

Discovery of Clinical Candidate K-604

K-604, a closely related compound with a benzimidazole component, has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showing significant selectivity over ACAT-2. This compound's development was motivated by its improved aqueous solubility and oral absorption compared to predecessors, highlighting its potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial Nano-Materials

Benzothiazole and piperidine derivatives, which share structural similarities with the given compound, have been synthesized and shown to exhibit antimicrobial activities against pathogenic bacteria and Candida species. Their structures were elucidated using NMR and mass spectral data, and they demonstrated more effectiveness against fungi than bacteria, underscoring the importance of structural groups on antimicrobial activity (Mokhtari & Pourabdollah, 2013).

Histamine H(3)-Receptor Antagonists

The compound's structural motif of combining imidazole and piperidine units has been explored in the design of histamine H(3)-receptor antagonists. This research has indicated the feasibility of replacing the imidazole moiety with non-aromatic N-containing heterocycles, such as piperidine, to maintain or enhance in vitro affinities and in vivo potencies, suggesting potential applications in designing novel ligands for therapeutic use (Meier et al., 2001).

Antimicrobial and Antioxidant Agents

Compounds bearing benzimidazole along with benzodiazepine moieties have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies provide insights into how structural modifications can enhance biological activities, presenting a framework for the development of new antimicrobial and antioxidant agents (Naraboli & Biradar, 2017).

properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N4O/c21-15-6-5-14(11-16(15)22)23-19(27)12-26-9-7-13(8-10-26)20-24-17-3-1-2-4-18(17)25-20/h1-6,11,13H,7-10,12H2,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLRCDOXBITDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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